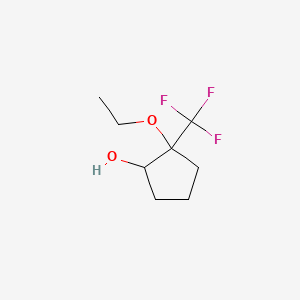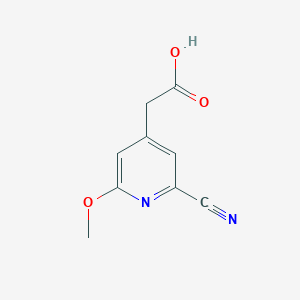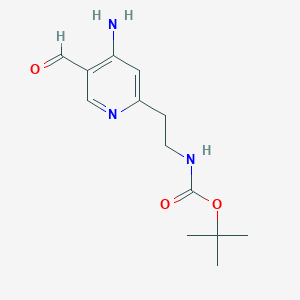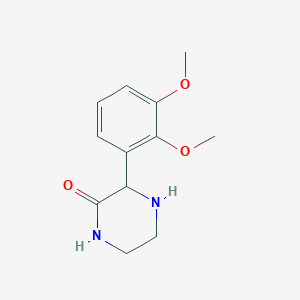
Inulanolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inulanolide A is a sesquiterpene lactone dimer isolated from the plant Inula japonica Thunb. This compound has garnered significant attention due to its potent anticancer properties, particularly its ability to inhibit the NFAT1-MDM2 pathway, which is crucial in the development and progression of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Inulanolide A involves multiple steps, including the isolation of precursor compounds from Inula japonica. The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories. the general approach involves the extraction of sesquiterpene lactones from the plant, followed by chemical modifications to achieve the desired dimeric structure .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with no large-scale production methods reported. The focus remains on optimizing the extraction and purification processes to yield high-purity this compound for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Inulanolide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: This reaction can be used to simplify the molecule or alter its activity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction could produce simpler, less active forms of the compound .
Scientific Research Applications
Inulanolide A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: It is used to investigate cellular pathways and mechanisms, particularly those involved in cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for breast cancer due to its ability to inhibit the NFAT1-MDM2 pathway.
Industry: While its industrial applications are still under research, it holds promise for the development of new anticancer drugs
Mechanism of Action
Inulanolide A exerts its effects by inhibiting the NFAT1-MDM2 pathway. This pathway is crucial for cell proliferation and survival in breast cancer cells. By inhibiting both NFAT1 and MDM2, this compound induces cell cycle arrest and apoptosis, thereby reducing tumor growth and metastasis. The compound’s ability to function in both p53-dependent and -independent manners makes it a versatile and potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Japonicone A: Another sesquiterpene lactone dimer from with similar anticancer properties.
Lineariifolianoid A: A related compound with comparable biological activities.
Carabrodilactones: Found in other plant species, these compounds also exhibit anticancer properties
Uniqueness
Inulanolide A stands out due to its dual inhibition of the NFAT1-MDM2 pathway, which is not commonly observed in other similar compounds. This dual targeting mechanism enhances its efficacy in reducing tumor growth and metastasis, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C34H44O9 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate |
InChI |
InChI=1S/C34H44O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17,22,24-25,27-30,37H,4,8-14H2,1-3,5-7H3/t15-,17+,22-,24+,25?,27+,28?,29-,30?,33+,34+/m1/s1 |
InChI Key |
FPZMKWNKHQRDMW-UNFPQQLUSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4C([C@@]13C[C@@]45C6[C@@H](C(=C(CC6OC5=O)C)[C@H](C)CCCOC(=O)C)O)OC(=O)C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)







